molecular formula C8H17NO2S B2924521 3-Cyclopropyl-3-methylbutane-1-sulfonamide CAS No. 2008885-08-1

3-Cyclopropyl-3-methylbutane-1-sulfonamide

Cat. No. B2924521
CAS RN: 2008885-08-1
M. Wt: 191.29
InChI Key: ZZNFLIBNAYKESI-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-3-methylbutane-1-sulfonamide” is a chemical compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 . It appears as a powder at room temperature .


Physical And Chemical Properties Analysis

“3-Cyclopropyl-3-methylbutane-1-sulfonamide” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Herbicidal Applications

Sulfonamides have been used as herbicides, suggesting that 3-Cyclopropyl-3-methylbutane-1-sulfonamide might have potential in agricultural research for weed control.

Each of these fields presents a unique opportunity to explore the applications of 3-Cyclopropyl-3-methylbutane-1-sulfonamide. Further research and experimentation would be necessary to determine the efficacy and safety of this compound in these various applications .

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to target enzymes such ascarbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .

Mode of Action

Sulfonamides, including 3-Cyclopropyl-3-methylbutane-1-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the target enzyme, they prevent PABA from participating in the reaction, thereby inhibiting the synthesis of folic acid, which is essential for DNA production in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis by sulfonamides affects the bacterial DNA synthesis pathway . This disruption prevents the bacteria from replicating, thereby exerting an antibacterial effect .

Pharmacokinetics

Sulfonamides generally exhibit good oral absorption and wide distribution in the body . They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of folic acid synthesis by 3-Cyclopropyl-3-methylbutane-1-sulfonamide leads to a halt in bacterial DNA synthesis, preventing bacterial replication . This results in the bacteriostatic action of the compound, limiting the growth and spread of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Cyclopropyl-3-methylbutane-1-sulfonamide. For instance, sulfonamides, due to their high resistance to biodegradation, may have long residence times in both water and soil matrices . This persistence in the environment could potentially lead to unintentional exposure of various organisms and may even impact human health .

Safety and Hazards

The safety information available indicates that “3-Cyclopropyl-3-methylbutane-1-sulfonamide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-cyclopropyl-3-methylbutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-8(2,7-3-4-7)5-6-12(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNFLIBNAYKESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCS(=O)(=O)N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-3-methylbutane-1-sulfonamide

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